(2R,4S)-4-hydroxypyrrolidine-2-carbohydrazide hydrochloride
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Overview
Description
(2R,4S)-4-hydroxypyrrolidine-2-carbohydrazide hydrochloride is a chiral compound with significant importance in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-hydroxypyrrolidine-2-carbohydrazide hydrochloride typically involves the use of chiral starting materials and diastereoselective reactions. One common method includes the use of (2R,4S)-4-hydroxyproline as a precursor, which undergoes a series of chemical transformations to yield the desired compound. The reaction conditions often involve the use of protecting groups, selective reduction, and coupling reactions to achieve high diastereoselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-4-hydroxypyrrolidine-2-carbohydrazide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(2R,4S)-4-hydroxypyrrolidine-2-carbohydrazide hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2R,4S)-4-hydroxypyrrolidine-2-carbohydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and functional groups. The hydroxyl and carbohydrazide groups play a crucial role in binding to the active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
(2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride: This compound has a similar structure but differs in the presence of a methyl ester group instead of a carbohydrazide group.
(2R,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride: This compound is similar but contains a carboxylic acid group instead of a carbohydrazide group.
Uniqueness
(2R,4S)-4-hydroxypyrrolidine-2-carbohydrazide hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and carbohydrazide groups allows for versatile chemical transformations and interactions with biological targets .
Properties
Molecular Formula |
C5H12ClN3O2 |
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Molecular Weight |
181.62 g/mol |
IUPAC Name |
(2R,4S)-4-hydroxypyrrolidine-2-carbohydrazide;hydrochloride |
InChI |
InChI=1S/C5H11N3O2.ClH/c6-8-5(10)4-1-3(9)2-7-4;/h3-4,7,9H,1-2,6H2,(H,8,10);1H/t3-,4+;/m0./s1 |
InChI Key |
UKDQRIYFRUVQEY-RFKZQXLXSA-N |
Isomeric SMILES |
C1[C@@H](CN[C@H]1C(=O)NN)O.Cl |
Canonical SMILES |
C1C(CNC1C(=O)NN)O.Cl |
Origin of Product |
United States |
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